2,6-dichloro-5-methylpyridine-3-carboxylic acid
Overview
Description
2,6-dichloro-5-methylpyridine-3-carboxylic acid, also known as methyl 2,6-dichloropyridine-3-carboxylate, is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms. This compound is typically found as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-dichloro-5-methylpyridine-3-carboxylic acid can be synthesized through the esterification of 2,6-dichloronicotinic acid. One common method involves dissolving 2,6-dichloronicotinic acid in methanol and adding sulfuric acid as a catalyst. The mixture is then refluxed for about 20 hours . Another method involves cooling a solution of 2,6-dichloronicotinic acid in methanol to 0°C and adding thionyl chloride. The reaction mixture is stirred at 0°C for an hour .
Industrial Production Methods
Industrial production methods for methyl 2,6-dichloronicotinic acid typically involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling process.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2,6-dichloro-5-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2,6-dichloronicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can act as an inhibitor of certain enzymes and receptors. The presence of chlorine atoms in the pyridine ring enhances its binding affinity to target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinic Acid: This compound is similar in structure but lacks the methyl ester group.
2,6-Dichloroisonicotinic Acid Ethyl Ester: This compound has an ethyl ester group instead of a methyl ester group and is used in organic synthesis.
2,6-Dichloropyridine-3-carboxylic Acid: This compound is another derivative of nicotinic acid with similar chemical properties.
Uniqueness
2,6-dichloro-5-methylpyridine-3-carboxylic acid is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the methyl ester group makes it more suitable for certain synthetic applications compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-5-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(7(11)12)6(9)10-5(3)8/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHICBPVSWKNERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242644 | |
Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415965-43-4 | |
Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415965-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701242644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-5-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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